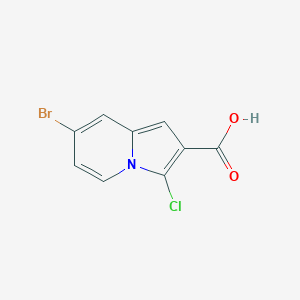

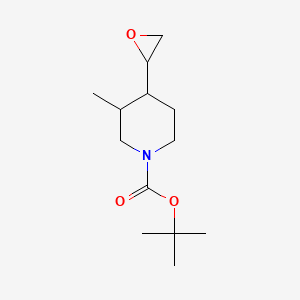

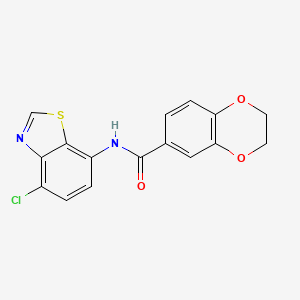

![molecular formula C19H18FNO5S B2962268 1'-((5-fluoro-2-methoxyphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1797858-19-5](/img/structure/B2962268.png)

1'-((5-fluoro-2-methoxyphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

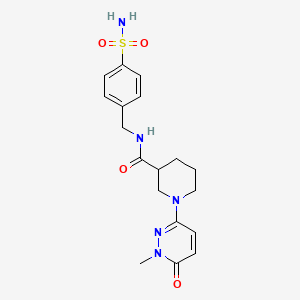

This compound is a complex organic molecule that contains several functional groups, including a sulfonyl group, a spiro[isobenzofuran-1,4’-piperidin] group, and a 5-fluoro-2-methoxyphenyl group. These groups suggest that the compound may have interesting chemical properties and potential applications in various fields .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions. For instance, pinacol boronic esters, which share some structural similarities, can be synthesized through catalytic protodeboronation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications

Sigma Ligand Affinity and Selectivity

Spiro[isobenzofuran-1(3H),4'-piperidines] and related derivatives have been synthesized and evaluated as sigma ligands. These compounds, including variations such as Lu 28-179, have been demonstrated to have selective affinity for sigma 2 receptors with subnanomolar range affinity. The structural factors governing sigma 1 and sigma 2 affinity and selectivity within this class of compounds have been a significant focus, with findings indicating that the N-substituent in spiro[isobenzofuran-1(3H),4'-piperidines] is crucial for both affinity and selectivity. Additionally, substituents in the benzene ring of the spiro[isobenzofuran-1(3H),4'-piperidine] ring system mainly affect affinity for sigma 1 binding sites, with certain positions enhancing sigma 2 binding site affinity and selectivity (Moltzen, Perregaard, & Meier, 1995).

CNS Agents and Pharmacological Activities

Compounds in the spiro[isobenzofuran-1(3H),4'-piperidines] class have also been synthesized with potential applications as central nervous system (CNS) agents. These compounds have been evaluated for their depressant effects and compared to known CNS agents such as chlorpromazine and haloperidol, showing varying degrees of potency and selectivity in pharmacological tests. Some compounds in this class have been highlighted for their potential as neuroleptics due to their specific pharmacological profiles, which differ significantly from nonselective dopamine-receptor blocking effects (Allen et al., 1978).

Mechanism of Action

Target of Action

Based on its structural features, it may interact with proteins or enzymes that have affinity for benzene derivatives .

Mode of Action

The compound likely undergoes electrophilic aromatic substitution, a common reaction for benzene derivatives . This involves two steps:

- The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . A proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It’s plausible that the compound could influence pathways involving benzene derivatives or those susceptible to electrophilic aromatic substitution .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it is a solid, it might pose a dust explosion hazard. If it is a liquid, it might be a fire hazard. It could also be harmful or toxic if ingested, inhaled, or in contact with skin .

properties

IUPAC Name |

1'-(5-fluoro-2-methoxyphenyl)sulfonylspiro[2-benzofuran-3,4'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FNO5S/c1-25-16-7-6-13(20)12-17(16)27(23,24)21-10-8-19(9-11-21)15-5-3-2-4-14(15)18(22)26-19/h2-7,12H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJGVGVBOWXFRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-(5-fluoro-2-methoxybenzenesulfonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-({5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate](/img/structure/B2962188.png)

![1-[(E)-2-(4-Ethylphenyl)ethenyl]sulfonyl-3-(4-ethyl-1,2,4-triazol-3-yl)piperidine](/img/structure/B2962190.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methoxybenzamide](/img/structure/B2962192.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2962205.png)